1-[3-(Benzyloxy)phenyl]-2-methylpropan-1-one
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Overview
Description
1-[3-(Benzyloxy)phenyl]-2-methylpropan-1-one is an organic compound with a complex structure that includes a benzyloxy group attached to a phenyl ring, which is further connected to a methylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzyloxy)phenyl]-2-methylpropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-(benzyloxy)benzene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzyloxy)phenyl]-2-methylpropan-1-one undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-[3-(Benzyloxy)phenyl]-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)phenyl]-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol: A related compound with an amino group instead of a carbonyl group.
1-(5-(4-(benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: A pyrazole derivative with similar structural features.
Uniqueness
1-[3-(Benzyloxy)phenyl]-2-methylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its benzyloxy group provides additional stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H18O2 |
---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2-methyl-1-(3-phenylmethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O2/c1-13(2)17(18)15-9-6-10-16(11-15)19-12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3 |
InChI Key |
IKSMLATXOSFYKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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